molecular formula C7H4N2O2S2 B1309651 5-Nitrobenzothiazole-2-thiol CAS No. 58759-63-0

5-Nitrobenzothiazole-2-thiol

Cat. No.: B1309651
CAS No.: 58759-63-0
M. Wt: 212.3 g/mol
InChI Key: NFZDOFMXGCPMCX-UHFFFAOYSA-N
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Description

5-Nitrobenzothiazole-2-thiol is a chemical compound with the molecular formula C7H4N2O2S2. It is characterized by a benzothiazole ring substituted with a nitro group at the 5-position and a thiol group at the 2-position. This compound is known for its light yellow to yellow crystalline appearance and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzothiazole-2-thiol typically involves the condensation of 2-aminobenzenethiol with nitro-substituted aromatic compounds. One common method includes the reaction of 2-aminobenzenethiol with 5-nitro-2-chlorobenzothiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzothiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions involving the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Aminobenzothiazole derivatives.

    Substitution: Thioethers or acylated products.

Scientific Research Applications

5-Nitrobenzothiazole-2-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antitumor and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Lacks the nitro group but shares the thiol functionality.

    5-Aminobenzothiazole-2-thiol: Contains an amino group instead of a nitro group.

    Benzothiazole-2-thiol: The parent compound without any substituents on the benzene ring.

Uniqueness

5-Nitrobenzothiazole-2-thiol is unique due to the presence of both the nitro and thiol groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial and antitumor agent, while the thiol group allows for versatile chemical modifications.

Properties

IUPAC Name

5-nitro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-6-5(3-4)8-7(12)13-6/h1-3H,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZDOFMXGCPMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407351
Record name 5-nitrobenzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58759-63-0
Record name 5-nitrobenzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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